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Compound of Interest

Compound Name: 2-Iodothiophene-3-carbaldehyde

Cat. No.: B100671 Get Quote

Introduction
2-Iodothiophene-3-carbaldehyde is a halogenated heterocyclic aldehyde of significant

interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing

both a reactive aldehyde group and a carbon-iodine bond suitable for cross-coupling reactions,

makes it a versatile building block for the synthesis of more complex thiophene-containing

molecules. A thorough understanding of its spectral characteristics is paramount for reaction

monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis

of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for 2-Iodothiophene-3-carbaldehyde, grounded in established spectroscopic

principles and comparative data from related structures.

While experimental spectra for this specific molecule are not readily available in public

databases, this guide will present predicted data based on the analysis of structurally similar

compounds, such as 2-iodothiophene and thiophene-3-carbaldehyde. This approach allows for

a robust interpretation of the key spectral features that researchers and drug development

professionals can expect to observe.

Molecular Structure and Key Features
Before delving into the spectral data, it is crucial to understand the molecular structure of 2-
Iodothiophene-3-carbaldehyde. The molecule consists of a five-membered thiophene ring

substituted with an iodine atom at the 2-position and a formyl (aldehyde) group at the 3-
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position. This substitution pattern dictates the electronic environment of each atom and,

consequently, their spectroscopic signatures.

Caption: Molecular structure of 2-Iodothiophene-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Iodothiophene-3-carbaldehyde, both ¹H and ¹³C NMR will provide

distinct and informative spectra.

¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehyde proton

and two for the thiophene ring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.0 - 10.2 Singlet (s) 1H CHO

Aldehyde

protons are

highly deshielded

and typically

appear in this

region.

~7.6 - 7.8 Doublet (d) 1H H5

The proton at the

5-position is

coupled to the

proton at the 4-

position.

~7.1 - 7.3 Doublet (d) 1H H4

The proton at the

4-position is

coupled to the

proton at the 5-

position.
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Expertise & Experience: The electron-withdrawing nature of the aldehyde group at C3 and the

iodine at C2 will deshield the adjacent protons. The coupling constant (J-value) between H4

and H5 is expected to be in the range of 5-6 Hz, which is typical for protons on a thiophene

ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum is expected to show five signals, one for each of the five carbon atoms

in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~185 - 190 C=O
The carbonyl carbon of the

aldehyde is highly deshielded.

~140 - 145 C3
The carbon bearing the

aldehyde group is deshielded.

~135 - 140 C5
Aromatic carbon adjacent to

the sulfur atom.

~130 - 135 C4
Aromatic carbon coupled to a

proton.

~80 - 85 C2

The carbon atom directly

bonded to the highly

electronegative iodine atom is

significantly shielded due to

the "heavy atom effect".

Trustworthiness: The prediction of the C2 chemical shift is based on the known heavy atom

effect of iodine, which induces a significant upfield shift for the directly attached carbon. This is

a reliable and well-documented phenomenon.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Predicted IR Absorption Data

Frequency (cm⁻¹) Intensity Assignment Rationale

~3100 - 3000 Medium C-H stretch (aromatic)

Stretching vibrations

of the C-H bonds on

the thiophene ring.

~2850 and ~2750 Weak
C-H stretch

(aldehyde)

Characteristic Fermi

resonance doublet for

the aldehyde C-H

bond.

~1680 - 1660 Strong
C=O stretch

(carbonyl)

The strong absorption

is indicative of the

carbonyl group of the

aldehyde. Conjugation

with the thiophene

ring lowers the

frequency from a

typical aliphatic

aldehyde.

~1550 - 1400 Medium
C=C stretch

(aromatic)

Skeletal vibrations of

the thiophene ring.

~850 - 700 Strong C-H bend (aromatic)

Out-of-plane bending

of the C-H bonds on

the substituted

thiophene ring.

~600 - 500 Medium C-I stretch

Stretching vibration of

the carbon-iodine

bond.
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Authoritative Grounding: The characteristic carbonyl (C=O) stretching frequency for an

aromatic aldehyde is a well-established diagnostic peak in IR spectroscopy.[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Impact (EI) ionization is a common technique for such molecules.

Predicted Mass Spectrometry Data (EI)

m/z Proposed Fragment Rationale

238 [M]⁺
Molecular ion peak

(C₅H₃IOS)⁺.

237 [M-H]⁺ Loss of the aldehyde proton.

209 [M-CHO]⁺ Loss of the formyl group.

111 [M-I]⁺ Loss of the iodine atom.

83 [C₄H₃S]⁺
Thienyl cation after loss of

iodine and CHO.

Expertise & Experience: In EI-MS, the molecular ion peak is expected to be prominent. Key

fragmentation pathways would involve the loss of the iodine atom, the formyl group, or the

aldehydic hydrogen, leading to the characteristic fragment ions listed. The presence of iodine

would also give rise to a characteristic isotopic pattern for iodine-containing fragments,

although the natural abundance of iodine is 100% ¹²⁷I.

Experimental Protocols
The following are generalized protocols for acquiring the spectral data. Instrument-specific

parameters may require optimization.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of purified 2-Iodothiophene-3-carbaldehyde in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

NMR Sample Preparation & Analysis

Dissolve 5-10 mg in CDCl3 with TMS Transfer to 5mm NMR Tube

Acquire 1H Spectrum (400 MHz)

Acquire 13C Spectrum (101 MHz)

Process Data (FT, Phasing, Baseline Correction) Analyze Chemical Shifts & Coupling

Click to download full resolution via product page

Caption: Workflow for NMR spectral acquisition and analysis.

FTIR Spectroscopy Protocol
Sample Preparation (Thin Film): If the sample is a solid or a viscous liquid, dissolve a small

amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a KBr or

NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

Background Spectrum: Acquire a background spectrum of the clean, empty sample

compartment.
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Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample

spectrum. The final spectrum is presented as absorbance or transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons

(typically 70 eV) in the ion source.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS

spectral data for 2-Iodothiophene-3-carbaldehyde. By understanding these characteristic

spectral fingerprints, researchers, scientists, and drug development professionals can

confidently identify and characterize this important synthetic intermediate. The provided

protocols offer a standardized approach to data acquisition, ensuring reproducibility and

accuracy in the laboratory. The synergy of these spectroscopic techniques provides a

comprehensive structural elucidation, which is a cornerstone of modern chemical research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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